3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid
Description
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azepan-1-ylcarbonyl group at position 5 and a methylthio-propanoic acid moiety at position 3. The oxadiazole ring provides structural rigidity, while the azepane (a 7-membered cyclic amine) introduces conformational flexibility and lipophilicity. This compound is cataloged as a 5-membered heterocycle but is currently discontinued commercially .
Properties
IUPAC Name |
3-[[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c17-11(18)5-8-21-9-10-14-12(20-15-10)13(19)16-6-3-1-2-4-7-16/h1-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENYAWZTQDURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NC(=NO2)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable electrophile.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor of the oxadiazole compound.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis platforms can also enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to ring opening or alcohol formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to the presence of the oxadiazole and azepan groups, which are often associated with biological activity.
Case Study: Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar structures could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics against resistant strains .
Case Study: Synergistic Effects with Beta-Lactam Antibiotics
A study highlighted the effectiveness of combining oxadiazole derivatives with beta-lactam antibiotics against bacteria expressing beta-lactamases. The results indicated enhanced antibacterial activity compared to either agent alone .
Neurological Applications
The azepan structure is linked with neuroactive compounds. Research has suggested that modifications to this structure can lead to compounds with potential applications in treating neurological disorders such as anxiety and depression .
Case Study: Receptor Binding Studies
Binding affinity studies revealed that compounds similar to 3-({[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid interact effectively with neurotransmitter receptors, indicating potential as anxiolytic agents .
Mechanism of Action
The mechanism by which 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid exerts its effects involves its interaction with specific molecular targets. The azepane and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The thioether linkage and propanoic acid moiety can also participate in binding interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
(a) Cyclopropylamino vs. Azepan-1-ylcarbonyl
- 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid (CAS: 1119449-70-5): Molecular Formula: C₁₀H₁₃N₃O₄S (MW: 271.29) Key Differences: Replaces the azepan group with a smaller, rigid cyclopropylamine substituent. Implications: Reduced steric bulk may improve metabolic stability but could compromise binding affinity in targets requiring bulky interactions. This compound is classified as an impurity in propanoic acid derivatives .
(b) Methylphenyl and Ethoxyphenyl Substitutions
- 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid: Activity: IC₅₀ values of 0.1 µM and 0.125 µM, respectively, against human protein kinase CK2 . Structural Contrast: The thienopyrimidine core replaces oxadiazole, but the thioether-linked propanoic acid is retained. The aromatic substituents enhance π-π stacking, contributing to kinase inhibition.
Heterocyclic Core Modifications
(a) Thienopyrimidine vs. Oxadiazole
- Thienopyrimidine Derivatives: Exhibit potent CK2 inhibition due to planar aromatic systems that facilitate active-site interactions. Propanoic acid moiety likely interacts with polar residues in the kinase ATP-binding pocket .
(b) 1,3,4-Thiadiazole and Triazole Derivatives
- 3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid: Demonstrates the impact of replacing oxadiazole with thiadiazole. The thiadiazole’s increased sulfur content may alter electronic properties and binding selectivity .
Chain Length and Functional Group Variations
(a) Propanoic Acid vs. Acetic Acid
- 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid: Shorter chain (acetic acid vs. This compound is marketed for research but lacks reported bioactivity data .
(b) Propanamide Derivatives
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides: The amide group replaces the carboxylic acid, altering acidity and hydrogen-bonding capacity. Such derivatives may target enzymes requiring neutral or basic interactions .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural similarity.
Structure-Activity Relationships (SAR)
- Oxadiazole Core : Critical for maintaining planar geometry and electronic properties.
- Azepan-1-ylcarbonyl Group : Enhances lipophilicity (logP ~2.8) and may improve membrane permeability but could reduce solubility.
- Propanoic Acid: Facilitates ionic interactions with positively charged residues in target proteins (e.g., kinases or GPCRs).
- Substituent Bulk : Larger groups (e.g., azepan) may improve binding in hydrophobic pockets but increase metabolic susceptibility.
Biological Activity
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid, a compound with significant biological potential, has garnered attention in various fields of research, particularly in pharmacology and agrochemistry. This article delves into its biological activity, synthesizing data from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C13H19N3O4S
- Molecular Weight : 313.37 g/mol
- CAS Number : 1119449-69-2
These properties suggest a complex structure that may contribute to its diverse biological activities.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its effects on plant growth.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, a related study demonstrated that compounds with similar structural motifs showed significant inhibition against various bacterial strains. The presence of the thioether linkage in this compound may enhance its interaction with microbial targets, leading to increased efficacy.
Plant Growth Promotion
In agricultural contexts, the compound has been evaluated for its ability to promote plant growth. A study reported that derivatives of propanoic acid with thiazole and oxadiazole substituents positively influenced the growth of rapeseed (Brassica napus), increasing both seed yield and oil content. This suggests potential applications in agrochemicals as growth enhancers.
While specific mechanisms for this compound remain under investigation, it is hypothesized that the oxadiazole moiety may interact with biological receptors or enzymes critical for microbial survival or plant development. This interaction could disrupt essential processes, leading to antimicrobial effects or enhanced growth responses.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : Research has shown that compounds similar to this compound possess broad-spectrum antimicrobial activity. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways in bacteria.
- Agricultural Applications : The efficacy of this compound as a plant growth promoter suggests that it could be developed into a commercial product aimed at enhancing agricultural productivity. Its structural characteristics may allow for modifications that further improve its effectiveness.
- Pharmacological Potential : The unique structure of the compound positions it as a candidate for further pharmacological studies aimed at developing new therapeutic agents targeting specific diseases.
Q & A
Q. What established synthetic routes are available for 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid, and how can purity be validated?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. For example, analogous oxadiazole-containing compounds are synthesized via refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by purification through recrystallization (e.g., methanol or propanol) . Purity validation requires a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm structural integrity and substituent positions. Peaks for the azepane carbonyl (δ ~165-170 ppm in 13C NMR) and oxadiazole methylthio group (δ ~3.5-4.0 ppm in 1H NMR) are critical .
- IR Spectroscopy : To identify functional groups like C=O (azepane carbonyl, ~1700 cm⁻¹) and S-H (thioether, ~2550 cm⁻¹) .
- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .
- Elemental Analysis : To ensure calculated and experimental C/H/N/S ratios align (deviation <0.4%) .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structural and functional properties?
Methodological Answer: A tiered analytical approach is recommended:
Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Resolves proton environments (e.g., methylthio protons at δ 3.5–4.0 ppm, azepane protons at δ 1.5–2.5 ppm) .
- 13C NMR : Confirms carbonyl groups (oxadiazole C=O at δ ~160-165 ppm; azepane C=O at δ ~165-170 ppm) .
Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C-N stretches in oxadiazole at ~1250 cm⁻¹) .
High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
X-ray Crystallography (if crystals are obtainable): Resolves stereochemical details and crystal packing .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and selectivity during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance cyclization steps, while acetic acid is optimal for acid-catalyzed reactions (e.g., condensation) .
- Temperature Control : Reflux (~80–100°C) is common for oxadiazole formation, but lower temperatures (50–60°C) may reduce side reactions in sensitive steps .
- Catalyst Screening : Sodium acetate or triethylamine can improve coupling efficiency. For example, sodium acetate in acetic acid facilitates thioether bond formation .
- Scale-Up Considerations : Gradual reagent addition and inert atmospheres (N2/Ar) minimize decomposition during gram-scale synthesis .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), concentrations (µM range), and controls (e.g., DMSO vehicle) .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioassays .
- Structural Confirmation : Re-characterize batches used in conflicting studies to rule out impurities (e.g., unreacted azepane precursors) .
- Computational Modeling : Perform molecular docking to assess binding consistency with purported targets (e.g., enzymes or receptors) .
Q. What strategies are effective for modifying the compound’s core structure to enhance bioactivity?
Methodological Answer:
- Derivatization of the Oxadiazole Ring : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 5-position to modulate electronic properties and binding affinity .
- Side-Chain Functionalization : Replace the propanoic acid moiety with ester or amide derivatives to improve membrane permeability .
- Heterocycle Replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate stability-activity relationships .
- Bioisosteric Modifications : Replace the azepane carbonyl with a sulfonamide group to enhance solubility or target specificity .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
Methodological Answer:
- Stability Testing : Incubate the compound in PBS (pH 7.4), cell culture media (pH 6.5–7.0), and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- pH-Dependent Solubility : Use shake-flask methods to measure solubility in buffers ranging from pH 1–10. Correlate with LogP values (predicted via software like ChemAxon) .
- Degradation Pathways : Identify hydrolysis products (e.g., cleavage of the oxadiazole ring under acidic conditions) using LC-MS/MS .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative/reductive conditions?
Methodological Answer:
- Oxidative Studies : Treat with H2O2 or mCPBA to assess sulfoxide/sulfone formation at the thioether moiety. Monitor via TLC and NMR .
- Reductive Studies : Use NaBH4 or LiAlH4 to reduce the oxadiazole ring; characterize products via HRMS and IR to confirm ring opening or hydrogenation .
- Kinetic Analysis : Perform time-resolved UV-Vis spectroscopy to determine rate constants for oxidation/reduction, providing insights into electron-deficient regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
